N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide
Description
Propriétés
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,7-13)12-9(14)8-3-5-11-6-4-8/h8,11,13H,3-7H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWUJCGSZLLBQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428284 | |
| Record name | N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40051-33-0 | |
| Record name | N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxy and carboxamide groups. One common method involves the reaction of piperidine with 2-methyl-2-propanol in the presence of a suitable catalyst to form the hydroxy-substituted piperidine. This intermediate is then reacted with a carboxamide precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through crystallization, and quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
Pharmacological Applications
1.1 ERK5 Inhibition
One of the primary applications of N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide is its role as an inhibitor of the extracellular signal-regulated kinase 5 (ERK5) pathway. This pathway is implicated in several cellular processes including proliferation, migration, and survival, making it a target for cancer therapies. Studies have shown that derivatives of this compound can achieve submicromolar potency against ERK5, which is crucial for developing selective inhibitors for cancer treatment .
1.2 Neuroprotective Effects
Research indicates that compounds similar to this compound may exhibit neuroprotective properties. For instance, the inhibition of certain enzymes involved in sphingolipid metabolism has been linked to potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate neuronal apoptosis suggests a promising avenue for treating conditions related to lysosomal storage disorders .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves various chemical reactions that optimize its pharmacokinetic properties. Structure-activity relationship studies have revealed that modifications to the piperidine structure can enhance potency and selectivity against specific biological targets .
Table 1: Summary of SAR Findings
| Compound Variant | IC50 (nM) | Comments |
|---|---|---|
| Original Compound | 150 | Baseline potency |
| Variant A | 79 | Improved selectivity |
| Variant B | 33 | Enhanced potency with acceptable bioavailability |
Case Studies
3.1 Cancer Treatment
A notable study explored the efficacy of this compound derivatives in mouse tumor xenograft models. The results demonstrated significant tumor regression, suggesting that these compounds could serve as effective agents in targeted cancer therapies .
3.2 Neuropathic Disorders
In another investigation, the compound was tested for its effects on models of Gaucher's disease and Krabbe's disease. The findings indicated that certain derivatives not only inhibited harmful enzyme activity but also improved cognitive function in treated subjects, highlighting their therapeutic potential in treating neuropathic conditions .
Mécanisme D'action
The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The hydroxy and carboxamide groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Structural Variations and Functional Group Impact
The biological and chemical properties of piperidine-4-carboxamides are highly dependent on substituents attached to the carboxamide nitrogen and the piperidine ring. Below is a comparative analysis of key analogs:
| Compound Name | Substituents/Modifications | Key Features | Evidence |
|---|---|---|---|
| N-(2-Nitrophenyl)piperidine-4-carboxamide | Nitrophenyl group at carboxamide nitrogen | Exhibits antimicrobial activity due to nitro group’s electron-withdrawing effects . | |
| N-(4-Methylphenyl)piperidine-4-carboxamide | Methylphenyl group at carboxamide nitrogen | Hydrophobic substituent may enhance membrane permeability but reduce solubility . | |
| N-Propan-2-yl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide | Propenoyl and propyl groups on piperidine ring | Unique reactivity due to conjugated double bonds; potential for Michael addition reactions . | |
| N-[1-(4-Methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide | Cyclopropanecarboxamide and methoxypyrimidine groups | Cyclopropane enhances ring strain, potentially increasing target binding affinity . | |
| N-(3-Methoxypropyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide | Methoxypropyl and sulfonyl groups | Sulfonyl group improves metabolic stability; methoxy chain modulates solubility . | |
| N-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide | Hydroxyethyl and methylsulfonyl groups | Hydroxyl group enhances hydrogen bonding; methylsulfonyl contributes to electrostatic interactions . |
Solubility and Physicochemical Properties
- Hydrophilicity: The hydroxyl group in N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide enhances water solubility compared to non-polar analogs like N-(4-Methylphenyl) derivatives. This property is critical for oral bioavailability.
- LogP Values : Methylphenyl-substituted compounds typically have higher LogP values (~2.5–3.5), whereas hydroxylated analogs may range between 0.5–1.5, aligning with improved aqueous solubility .
Unique Advantages of this compound
- Toxicity Profile : Reduced reliance on nitro or sulfonyl groups may lower off-target toxicity risks compared to antimicrobial or antiviral analogs .
- Synthetic Flexibility : The tertiary butyl group offers steric bulk, which can be modified to tune pharmacokinetic properties without altering core reactivity.
Activité Biologique
N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 201.29 g/mol. The compound features a piperidine ring substituted with a hydroxymethyl group and a carboxamide group, which enhances its solubility and reactivity in various chemical environments.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxyl and carboxamide groups are crucial for binding affinity, modulating the activity of various biomolecules. Preliminary studies suggest that the compound may interact with receptors involved in immune response modulation, although comprehensive interaction profiles are still needed to confirm these effects.
1. Anticancer Potential
Research has indicated that compounds similar to this compound may inhibit pathways associated with cancer cell proliferation. For instance, the inhibition of the ERK5 mitogen-activated protein kinase pathway has been explored as a potential target for cancer treatment . The optimization of related compounds has led to the identification of selective inhibitors that demonstrate nanomolar potency against ERK5, suggesting that derivatives of this compound could also exhibit similar anticancer properties.
2. Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings indicate that modifications to the compound can significantly influence its bioavailability and metabolic stability. For example, structural variations can enhance permeability across cell membranes, which is crucial for therapeutic efficacy .
Case Study 1: Inhibition of Protein Targets
A study on the structure–activity relationship (SAR) of piperidine derivatives revealed that modifications to the piperidine ring could enhance inhibitory activity against specific protein targets involved in cellular signaling pathways. The incorporation of hydrophobic groups adjacent to polar functionalities was found to improve binding affinity and selectivity .
Case Study 2: Therapeutic Applications
Another investigation focused on the application of this compound in treating autoimmune diseases. The compound's ability to modulate immune responses through receptor interactions highlights its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(1-hydroxyethyl)piperidine-4-carboxamide | Similar piperidine structure | Different alkyl substituent affecting solubility |
| 1-(Hydroxymethyl)-piperidin-4-carboxylic acid | Contains hydroxymethyl and carboxylic acid | Lacks amide functionality |
| 4-Piperidinone | Piperidine derivative with a ketone group | Lacks hydroxymethyl and carboxamide functionalities |
This table illustrates how variations in functional groups can influence the chemical behavior and biological activity of related compounds.
Q & A
Basic Question: What are the recommended synthetic routes for N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide, and how can purity be validated?
Methodological Answer:
The synthesis of piperidine-4-carboxamide derivatives typically involves coupling a piperidine-4-carboxylic acid scaffold with an appropriate amine under carbodiimide-mediated conditions (e.g., EDC/HOBt). For example, in analogous compounds like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide, the reaction of 1-methyl-4-piperidone with isopropylamine and phenoxyacetic acid is followed by purification via column chromatography and characterization using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) . For purity validation, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, ensuring ≥95% purity.
Advanced Question: How do structural modifications of the piperidine-4-carboxamide scaffold influence binding affinity to σ receptors or T-type Ca²⁺ channels?
Methodological Answer:
Structure-activity relationship (SAR) studies on piperidine-4-carboxamides reveal that substituents on the amide nitrogen and piperidine ring critically modulate target selectivity. For instance:
- σ Receptor Binding : Substitution with arylalkyl groups (e.g., phenethyl) enhances σ1 receptor affinity, while bulky substituents (e.g., tert-butyl) reduce off-target interactions. Computational docking using Glide SP mode (Schrödinger Suite) can predict binding poses in σ receptor homology models .
- T-type Ca²⁺ Channel Inhibition : Dialkyl groups at the benzylic position (e.g., 2-ethyl-2-(4-fluorophenyl)butyl) improve inhibitory potency. Electrophysiological assays (e.g., whole-cell patch-clamp on HEK293 cells expressing Cav3.2 channels) are essential for functional validation .
Basic Question: What analytical techniques are critical for characterizing the stereochemistry of this compound?
Methodological Answer:
Chiral purity can be determined via:
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) mobile phase, monitoring enantiomeric excess (ee) ≥99% .
- Optical Rotation : Measure specific rotation ([α]D²⁰) in chloroform or methanol, comparing values to literature standards (e.g., (R)-enantiomers show positive rotation in analogous compounds) .
- X-ray Crystallography : For absolute configuration confirmation, single-crystal X-ray diffraction (e.g., COD Entry 2230670 protocols) resolves stereochemistry .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for piperidine-4-carboxamide derivatives?
Methodological Answer:
Discrepancies often arise from assay variability or structural impurities. Mitigation strategies include:
- Standardized Assay Conditions : Use uniform cell lines (e.g., CHO-K1 for σ receptors) and control compounds (e.g., haloperidol for σ1 IC₅₀ benchmarking) .
- Metabolite Profiling : LC-MS/MS analysis identifies degradation products (e.g., hydrolyzed amide bonds) that may skew activity .
- Orthogonal Functional Assays : Cross-validate Ca²⁺ channel inhibition using fluorometric (Fluo-4 AM) and electrophysiological methods .
Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
Although specific toxicity data for this compound may be limited, general piperidine-carboxamide safety guidelines include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis and weighing to avoid inhalation of fine particulates .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines .
Advanced Question: What computational strategies are effective for optimizing the pharmacokinetic (PK) profile of piperidine-4-carboxamide derivatives?
Methodological Answer:
- LogP Optimization : Use Schrödinger’s QikProp to predict logP values; target 1–3 for balanced solubility/permeability.
- Metabolic Stability : CYP450 inhibition can be assessed via human liver microsome (HLM) assays. Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism .
- Plasma Protein Binding (PPB) : Surface plasmon resonance (SPR) with human serum albumin (HSA) identifies high-affinity binders requiring structural modification .
Basic Question: How can researchers validate target engagement of piperidine-4-carboxamides in cellular models?
Methodological Answer:
- Fluorescent Probes : Synthesize a BODIPY-conjugated analog for confocal microscopy imaging of subcellular localization .
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein thermal stability shifts in lysates after compound treatment .
- Knockdown/Rescue Experiments : Use siRNA against the target (e.g., σ1 receptor) to confirm dependency of compound efficacy .
Advanced Question: How do solvent and temperature variations impact the crystallinity of piperidine-4-carboxamide derivatives?
Methodological Answer:
Crystallinity is solvent- and temperature-dependent:
- Solvent Screening : High dielectric solvents (e.g., DMSO) yield amorphous solids, while low-polarity solvents (e.g., ethyl acetate) promote crystal formation. Use polymorph screening via XRPD .
- Temperature Ramp Crystallization : Slow cooling (0.1°C/min) from saturated ethanol solutions produces single crystals suitable for diffraction studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
